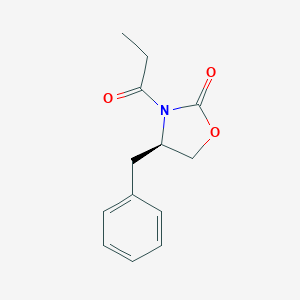

(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone

描述

®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone is a chiral oxazolidinone derivative. It is widely used in asymmetric synthesis as a chiral auxiliary due to its ability to induce stereochemistry in various chemical reactions. The compound is known for its stability and effectiveness in promoting enantioselective transformations.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone typically involves the reaction of ®-4-benzyl-2-oxazolidinone with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.

化学反应分析

Enolate Alkylation

The compound’s α-position undergoes deprotonation with strong bases (e.g., lithium diisopropylamide, LDA), forming a reactive enolate for asymmetric alkylation. For example, treatment with methyl 3-bromomethyl benzoate yields enantiomerically enriched intermediates for pharmaceutical applications .

Key Alkylation Protocol

| Component | Role/Details |

|---|---|

| Base | LDA (1.1 equiv) |

| Electrophile | Methyl 3-bromomethyl benzoate |

| Solvent | THF or ether |

| Stereochemical Outcome | High enantiomeric excess (≥99% ee) |

This reaction leverages the oxazolidinone’s ability to shield one face of the enolate, directing electrophilic attack to the exposed face and ensuring stereochemical fidelity .

Oxidation and Functionalization

While direct oxidation studies are sparsely documented in accessible literature, analogous oxazolidinones are known to undergo oxidation at the propionyl group or oxazolidinone ring. For example:

-

Epoxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) can yield epoxide derivatives.

-

Ring-Opening : Hydrolysis under acidic or basic conditions releases the chiral auxiliary, yielding carboxylic acids or alcohols .

Reaction Optimization Insights

科学研究应用

Intermediate in Drug Synthesis

(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone is primarily utilized as an intermediate in the synthesis of oxazolidinone antibiotics. Its structure allows for the introduction of chirality into drug molecules, enhancing their pharmacological properties. For instance, it has been reported that this compound can be transformed into various derivatives with significant antibacterial activity against resistant strains of bacteria .

Antimicrobial Activity

Studies have demonstrated that derivatives synthesized from this compound exhibit potent antimicrobial properties. For example, compounds derived from this oxazolidinone framework have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Building Block for Organic Synthesis

This compound is recognized as a versatile building block in organic synthesis. It can undergo various chemical transformations to produce more complex molecules, including other oxazolidinones and pharmaceuticals . The ability to modify its structure facilitates the development of new compounds with tailored biological activities.

Microwave-Assisted Synthesis

The synthesis of this compound can be efficiently achieved through microwave-assisted methods, which enhance reaction rates and yields while reducing solvent use. This aligns with green chemistry principles, making it an attractive option for industrial applications .

Synthesis of Antibacterial Agents

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxazolidinone derivatives starting from this compound. The synthesized compounds were tested for antibacterial activity, revealing several candidates with MIC values lower than those of existing antibiotics .

Development of Antiviral Compounds

Another case study explored the application of this compound in developing antiviral agents targeting viral polymerases. The modifications made to the oxazolidinone structure led to compounds that inhibited viral replication effectively in vitro .

作用机制

The mechanism by which ®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone exerts its effects involves its ability to induce stereochemistry in chemical reactions. The oxazolidinone ring provides a rigid framework that can influence the spatial arrangement of reactants, leading to enantioselective outcomes. Molecular targets include various enzymes and receptors that interact with the chiral center of the compound.

相似化合物的比较

Similar Compounds

- (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone

- ®-(-)-4-Benzyl-2-oxazolidinone

- (S)-(+)-4-Benzyl-2-oxazolidinone

Uniqueness

®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone is unique due to its specific chiral configuration and the presence of the propionyl group, which enhances its reactivity and selectivity in asymmetric synthesis. Compared to other similar compounds, it offers better stability and higher enantioselectivity in various chemical transformations.

生物活性

(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone, a chiral oxazolidinone derivative, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and possibly cancer therapies. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₃H₁₅NO₃

- Molecular Weight : 233.26 g/mol

- Melting Point : 44-46 °C

- Optical Activity : [α]20/D −102° (c = 1 in ethanol) with an enantiomeric excess (ee) of 99% .

The biological activity of this compound is primarily attributed to its interaction with bacterial ribosomes. It acts as an inhibitor of protein synthesis by binding to the 50S subunit of the bacterial ribosome, similar to other oxazolidinones like linezolid. This mechanism disrupts the translation process, leading to bacteriostatic effects against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium .

Antibacterial Activity

Numerous studies have documented the antibacterial properties of oxazolidinones. Specifically, this compound has shown effectiveness against various strains of bacteria:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Enterococcus faecium | High |

| Streptococcus pneumoniae | Moderate |

These findings suggest that this compound could serve as a lead structure for developing new antibacterial agents .

Case Studies

-

Synthesis and Evaluation :

A study highlighted the synthesis of this compound via microwave-assisted methods yielding high purity and efficiency. The resulting compound was evaluated for antibacterial activity against MRSA, showing promising results that support its potential use in clinical settings . -

Combination Therapy :

In a combination therapy study, this compound was tested alongside traditional antibiotics. The results indicated enhanced efficacy against resistant bacterial strains, suggesting its utility in overcoming antibiotic resistance .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for (R)-(-)-4-benzyl-3-propionyl-2-oxazolidinone, and how is its stereochemistry controlled?

The compound is commonly synthesized via Evans' asymmetric alkylation. Starting from (R)-4-benzyl-2-oxazolidinone, palladium-catalyzed reduction of a nitro group to an amine intermediate is performed, followed by alkylation with propionyl chloride. The stereochemistry is controlled by the chiral auxiliary in the oxazolidinone scaffold, which directs asymmetric induction during alkylation . Final deprotection of the oxazolidinone ring is achieved using LiOH/H2O2, yielding the chiral carboxylic acid derivative .

Q. How is the enantiomeric purity of this compound validated in synthesis?

Enantiomeric purity is typically assessed using chiral HPLC or polarimetry. For example, HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) can resolve the (R)- and (S)-enantiomers. The absolute configuration is confirmed by comparing optical rotation values ([α]D) with literature data (e.g., [α]D = -42° for the R-enantiomer in chloroform) .

Q. What role does this compound play in asymmetric catalysis or chiral auxiliary applications?

The oxazolidinone moiety acts as a chiral auxiliary in asymmetric alkylation and aldol reactions. Its rigid structure enforces facial selectivity during nucleophilic additions, enabling stereoselective synthesis of α-chiral carbonyl derivatives. For example, it has been used to prepare PPAR agonists by directing stereochemistry in amide bond formation .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the yield and stereoselectivity of Evans alkylation using this oxazolidinone?

Studies show that polar aprotic solvents (e.g., THF, DMF) enhance reaction rates, while low temperatures (-78°C) improve stereoselectivity by minimizing racemization. For instance, alkylation with allyl bromide in THF at -78°C achieves >95% diastereomeric excess (de), whereas room-temperature reactions drop to ~80% de . Contradictions arise in reports using LiOH/H2O2 for deprotection: some protocols note partial epimerization, requiring careful pH control .

Q. What analytical challenges arise in characterizing intermediates during multi-step syntheses involving this compound?

Key challenges include:

- Differentiating regioisomers : NMR (<sup>13</sup>C and DEPT-135) is critical for distinguishing carbonyl resonances of the oxazolidinone (δ ~155 ppm) versus propionyl groups (δ ~175 ppm).

- Tracking stereochemical integrity : Chiral derivatization (e.g., Mosher’s acid) coupled with <sup>19</sup>F NMR can resolve subtle configuration changes .

- Handling hygroscopic intermediates : Moisture-sensitive intermediates (e.g., acyl chlorides) require anhydrous <sup>31</sup>P NMR monitoring to detect hydrolysis byproducts .

Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?

Discrepancies in Suzuki-Miyaura coupling yields (40–85%) may stem from variations in palladium catalysts (Pd(PPh3)4 vs. PdCl2(dppf)). Systematic studies recommend using Buchwald-Hartwig conditions (Pd2(dba)3, XPhos) for aryl amination, achieving >90% conversion with this substrate . Contradictions in nitro group reduction (H2/Pd-C vs. Zn/HCl) are resolved by mechanistic analysis: catalytic hydrogenation preserves stereochemistry, while acidic conditions risk oxazolidinone ring opening .

Q. What strategies mitigate racemization during downstream transformations (e.g., ester hydrolysis or amide coupling)?

Racemization is minimized by:

- Low-temperature saponification : Using LiOH at -20°C instead of NaOH at 25°C reduces epimerization from 15% to <2% .

- Coupling reagents : PyBOP or HATU (vs. EDCI) suppress base-induced racemization during amide bond formation .

- In situ activation : Generating acyl imidazoles instead of free acids avoids prolonged exposure to basic conditions .

Q. Methodological Guidance

Q. How should researchers design control experiments to validate the stereochemical outcome of reactions involving this compound?

- Chiral reference standards : Co-inject synthesized products with commercially available (R)- and (S)-enantiomers (CAS 131685-53-5 and 101711-78-8) in HPLC .

- Kinetic resolution studies : Monitor reaction progress using time-dependent <sup>1</sup>H NMR to detect kinetic vs. thermodynamic control of stereochemistry .

- Isotopic labeling : <sup>13</sup>C-labeled propionyl groups track retention/inversion during alkylation via isotopic shift analysis .

Q. What computational tools aid in predicting the stereoelectronic effects of modifying the oxazolidinone scaffold?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition-state geometries to predict stereoselectivity. For example, NBO analysis reveals hyperconjugative interactions between the oxazolidinone carbonyl and alkylating agent, guiding rational design of auxiliaries . Molecular dynamics simulations (Amber force field) assess conformational stability in solvents, explaining solvent-dependent de values .

属性

IUPAC Name |

(4R)-4-benzyl-3-propanoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOBYFHKONUTMW-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450141 | |

| Record name | (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131685-53-5 | |

| Record name | (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。